![molecular formula C21H18N2OS B14444106 N-[(2'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide CAS No. 76838-53-4](/img/structure/B14444106.png)
N-[(2'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide is an organic compound with a complex structure that includes a biphenyl group, a carbamothioyl group, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common method involves the reaction of 2-methyl-1,1’-biphenyl with thiocarbamoyl chloride under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N-[(2’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide may involve large-scale batch processes. These processes are optimized for yield and purity, often employing automated systems to control temperature, pressure, and reaction times. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions are common, where the benzamide group can be replaced by other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[(2’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[(2’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include the inhibition of enzyme activity through covalent bonding or the disruption of protein-protein interactions. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,1’-biphenyl: A simpler biphenyl derivative with similar structural features.
Benzamide: A basic amide compound with a simpler structure.
Thiocarbamoyl chloride: A reagent used in the synthesis of carbamothioyl derivatives.
Uniqueness
N-[(2’-Methyl[1,1’-biphenyl]-2-yl)carbamothioyl]benzamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity
Properties
CAS No. |
76838-53-4 |
|---|---|
Molecular Formula |
C21H18N2OS |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[[2-(2-methylphenyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H18N2OS/c1-15-9-5-6-12-17(15)18-13-7-8-14-19(18)22-21(25)23-20(24)16-10-3-2-4-11-16/h2-14H,1H3,(H2,22,23,24,25) |
InChI Key |
IGQKERXPNFOPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


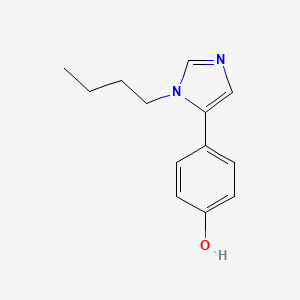
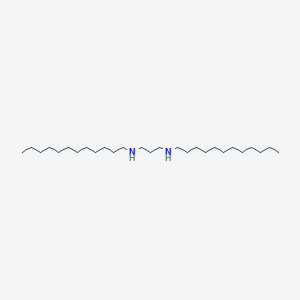
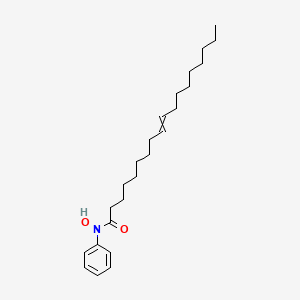
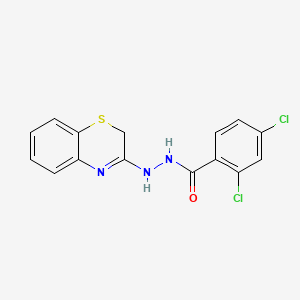

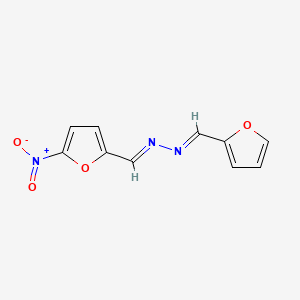
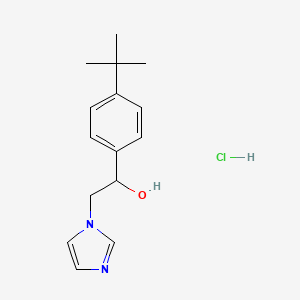
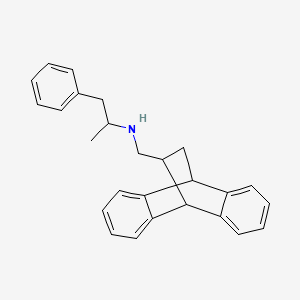
![3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14444080.png)
![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)
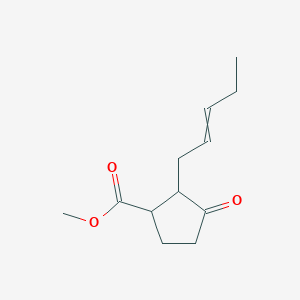
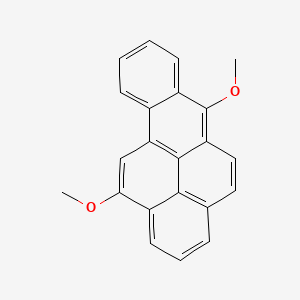
![Methyl 2-[benzoyl(methyl)amino]benzoate](/img/structure/B14444123.png)
